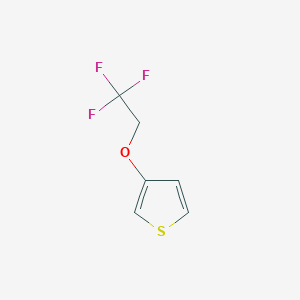![molecular formula C10H23NO3Si B12551396 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine CAS No. 155958-84-2](/img/structure/B12551396.png)
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is an organosilicon compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a pyrrolidine ring substituted with a silyl group, which is further functionalized with methoxy and isopropoxy groups. The presence of these functional groups imparts distinct reactivity and stability characteristics to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with a silylating agent such as chlorodimethylisopropoxysilane in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme is as follows:
Starting Materials: 1-methylpyrrolidine, chlorodimethylisopropoxysilane, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The 1-methylpyrrolidine is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Chlorodimethylisopropoxysilane is then added dropwise to the reaction mixture under stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy and isopropoxy groups can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Hydrolysis: The silyl group is susceptible to hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) can facilitate hydrolysis.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted silyl derivatives.
Hydrolysis: Formation of silanols and alcohols.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis. It is also employed in the preparation of functionalized silanes and siloxanes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and biomedical devices.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine involves its ability to undergo various chemical transformations, particularly those involving the silyl group. The silyl group can participate in nucleophilic substitution, hydrolysis, and oxidation reactions, which are facilitated by the presence of the methoxy and isopropoxy groups. These reactions enable the compound to act as a versatile intermediate in organic synthesis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyldimethylsiloxy)ethanol: Another silyl ether with similar protective properties for hydroxyl groups.
2,2-Dimethoxypropane: Used as a water scavenger in organic reactions and shares the methoxy functional group.
Uniqueness
2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic effects compared to other silyl ethers. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
155958-84-2 |
|---|---|
Formule moléculaire |
C10H23NO3Si |
Poids moléculaire |
233.38 g/mol |
Nom IUPAC |
dimethoxy-(1-methylpyrrolidin-2-yl)-propan-2-yloxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-9(2)14-15(12-4,13-5)10-7-6-8-11(10)3/h9-10H,6-8H2,1-5H3 |
Clé InChI |
OFZWVPXRJXIAGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1CCCN1C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


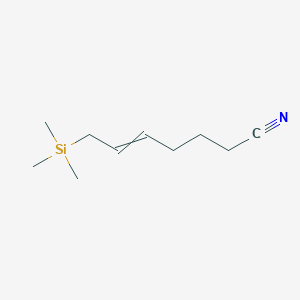


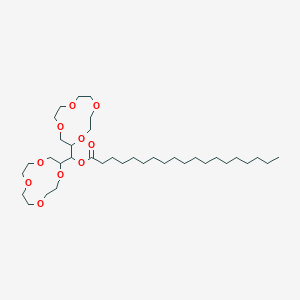
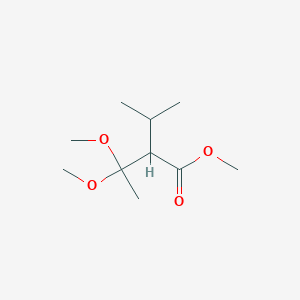
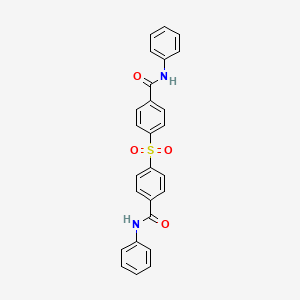
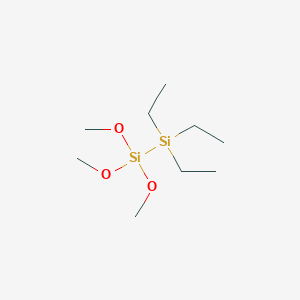
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
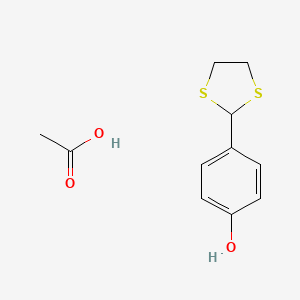
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
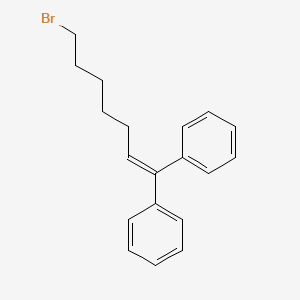
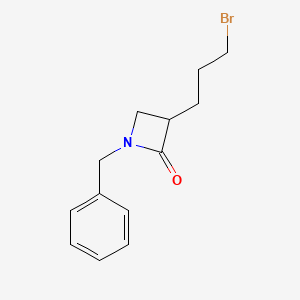
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
